3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one

Beschreibung

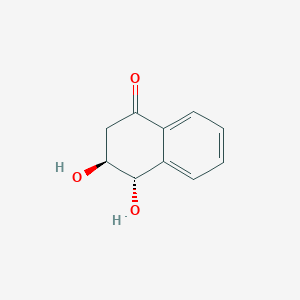

3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one (CAS: 1220891-22-4) is a bicyclic aromatic compound featuring a naphthalenone core substituted with hydroxyl groups at positions 3 and 4 (Figure 1). Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.19 g/mol . The compound is characterized by a partially saturated bicyclic structure, enabling diverse reactivity and biological interactions. It is primarily reported as a fungal metabolite, isolated from endophytic fungi such as Alternaria spp. and Hypoxylon investiens .

Eigenschaften

IUPAC Name |

(3S,4S)-3,4-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4,9-10,12-13H,5H2/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCQQUBFJURTDN-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C2C1=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C2=CC=CC=C2C1=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one typically involves the reduction of naphthoquinone derivatives. One common method is the catalytic hydrogenation of 1,4-naphthoquinone in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired dihydroxy compound.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Further reduction of the compound can lead to the formation of tetrahydronaphthalene derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Tetrahydronaphthalene derivatives.

Substitution: Ester or ether derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antioxidant Properties

Research indicates that 3,4-dihydro-3,4-dihydroxynaphthalen-1(2H)-one exhibits significant antioxidant activity. This property is crucial for developing pharmaceuticals aimed at combating oxidative stress-related diseases. A study demonstrated that this compound could scavenge free radicals effectively, suggesting its potential use in formulations targeting conditions like neurodegenerative diseases and cancer .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies have indicated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes, which could lead to the development of new antibacterial agents .

Case Study: Antioxidant Efficacy

In a controlled experiment, this compound was tested against a standard antioxidant (ascorbic acid). The results showed that the compound exhibited comparable scavenging activity at similar concentrations, highlighting its potential as a natural antioxidant in dietary supplements.

Environmental Science Applications

Bioremediation

This compound is involved in the degradation pathways of polycyclic aromatic hydrocarbons (PAHs). Its role as an intermediate in microbial metabolism has been studied, particularly in environments contaminated with naphthalene derivatives. The enzyme NahB (cis-dihydrodiol naphthalene dehydrogenase) utilizes this compound in the conversion of naphthalene to salicylate, facilitating bioremediation processes .

Case Study: Microbial Degradation of Naphthalene

A study published in Applied and Environmental Microbiology highlighted the effectiveness of specific bacterial strains in utilizing this compound as a carbon source for growth while degrading naphthalene contaminants. This finding underscores its significance in developing bioremediation strategies for polluted sites.

Material Science Applications

Polymer Chemistry

The compound's ability to act as a precursor for synthesizing various polymers has been explored. Its hydroxyl groups allow for further functionalization and incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

In a recent study on biodegradable polymers, researchers incorporated this compound into polylactic acid (PLA) matrices. The resulting composites displayed improved tensile strength and thermal properties compared to pure PLA. This application could lead to more sustainable materials in packaging and biomedical devices.

Data Summary Table

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to the dihydronaphthalenone family, which shares a fused bicyclic scaffold but varies in substituents, stereochemistry, and oxidation states. Below is a detailed comparison with structurally analogous compounds:

Key Findings

Impact of Hydroxylation :

- The addition of a third hydroxyl group at C8 (as in 3,4,8-trihydroxy derivatives) enhances antifungal activity, likely due to increased hydrogen-bonding capacity .

- Scytalone (3,6,8-trihydroxy) demonstrates unique melanin-inhibitory properties critical for fungal pathogenicity, absent in the dihydroxy analog .

Stereochemical Variations: cis- and trans-3,4-dihydroxy isomers exhibit distinct bioactivities. For example, trans-3,4-dihydro-3,4,8-trihydroxynaphthalenone shows stronger acetylcholinesterase inhibition than its cis-counterpart .

Methoxybenzylidene groups (e.g., in synthetic derivatives) alter electronic properties, enabling applications in organic synthesis .

Natural vs. Synthetic Sources: Naturally occurring dihydronaphthalenones (e.g., from Catalpa ovata) often display higher bioactivity due to evolutionary optimization, whereas synthetic analogs are tailored for specific reactivities .

Q & A

Advanced Research Question

Reproducibility Checks : Validate assays under identical conditions (cell lines, serum content, incubation time).

Purity Verification : Confirm compound purity via HPLC (>98%) and rule out degradation products .

Contextual Analysis : Compare bioactivity in different disease models (e.g., anti-allergic vs. cytotoxic effects). For example, the compound showed no cytotoxicity in esophageal cancer cells (IC₅₀ > 28.7 μM) but potent anti-allergic activity .

Meta-Analysis : Cross-reference data with structural analogs (e.g., dihydroxynaphthalenones with varying substituents).

What are the critical parameters to monitor during the isolation of this compound from natural sources?

Basic Research Question

Extraction Efficiency : Optimize solvent polarity (methanol > ethanol > acetone) and temperature (40–60°C).

Chromatographic Resolution : Use TLC (Rf = 0.3–0.5 in hexane:ethyl acetate 1:1) to track fractions. Adjust silica gel pore size (60–200 mesh) for column chromatography.

pH Sensitivity : Maintain neutral pH during extraction to prevent hydroxyl group oxidation.

Yield Calculation : Typical yields range from 0.01–0.1% (w/w) of dried plant material .

How can researchers assess the purity of this compound post-synthesis?

Advanced Research Question

HPLC : Use a C18 column (mobile phase: water/acetonitrile with 0.1% formic acid) and UV detection at 254 nm. Purity >98% is acceptable for biological assays .

Melting Point : Compare observed mp with literature values (data scarce; estimate 150–160°C based on analogs).

Elemental Analysis : Confirm C, H, O content (theoretical: C 67.41%, H 5.66%, O 26.93%) .

Stability Testing : Monitor degradation via LC-MS over 24–72 hours under storage conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.